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Compound of Interest

Compound Name: 2,5-Dimethoxyphenol

Cat. No.: B092355

The 2,5-dimethoxyphenol scaffold is a versatile pharmacophore that has been extensively
explored in the development of various therapeutic agents. Analogs derived from this core
structure have demonstrated a wide range of biological activities, including potent effects on
the central nervous system, as well as antioxidant, cytotoxic, and anticancer properties. This
guide provides a comparative analysis of the structure-activity relationships (SAR) of several
classes of 2,5-dimethoxyphenol analogs, supported by experimental data and detailed
methodologies.

Serotonin 5-HT2 Receptor Agonists

A significant area of research for 2,5-dimethoxyphenol analogs has been their interaction with
serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. These receptors
are implicated in various physiological and pathological processes, making them attractive
targets for drug discovery.

Certain 4-substituted analogs of 1-(2,5-dimethoxyphenyl)isopropylamine (2,5-DMA) are known
for their psychoactive properties as classical hallucinogens, acting as agonists at the human 5-
HT2A serotonin receptor.[1] The affinity of these compounds for 5-HT2A and 5-HT2B receptors
has been shown to correlate with the lipophilicity of the substituent at the 4-position.[1]

Table 1: Binding Affinities (pKi) and Functional Potencies (pEC50) of 4-Substituted 2,5-DMA
Analogs at Human 5-HT2A and 5-HT2B Receptors[1]
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. h5-HT2B %
4-Substituent . . h5-HT2B
h5-HT2A pKi h5-HT2B pKi Max Effect (vs.
(R) pEC50
5-HT)
H 6.89 6.47 6.89 80
F 7.15 6.82 6.82 88
Br 7.82 7.47 7.47 78
I 7.96 7.64 7.64 72
OCH2CH3 7.35 7.00 7.00 85
NO2 7.60 7.25 7.25 82
nC3H7 7.77 7.40 7.40 75
tC4H9 7.89 7.52 7.52 70
n-hexyl 7.92 7.57 Antagonist -
benzyl 7.85 7.49 Antagonist -

Data adapted from Nelson et al., 1999 and the present study referenced in the source.[1]

A novel class of selective 5-HT2A receptor agonists has been identified in 2,5-
dimethoxyphenylpiperidines.[2] The substituent at the 4-position of the phenyl ring is a key
determinant of agonist potency at the 5-HT2A receptor.[3] Deletion of either the 2-methoxy or
5-methoxy group leads to a significant drop in potency, highlighting the importance of the 2,5-
dimethoxy substitution pattern.[3][4]

Table 2: Functional Potency (pEC50) of 4-Substituted 2,5-Dimethoxyphenylpiperidine Analogs
at Human 5-HT2A and 5-HT2C Receptors[4]
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4-Substituent (R) h5-HT2A pEC50 h5-HT2C pEC50
H 7.2 <5.0
F 7.5 53
Cl 7.8 5.5
Br 7.9 5.6

I 8.0 5.7
CF3 7.7 5.4
CN 7.6 5.3
CHS3 7.4 5.2
C2H5 7.5 5.3
n-Butyl 7.3 5.1
SCH3 7.8 5.5
SC2H5 7.9 5.6
S-iPropyl 7.7 54

Data derived from Ro Rsted et al., 2024.[2][4]

The 2,5-dimethoxyphenethylamine scaffold, often referred to as "2C-X," shows increased
agonist potency at 5-HT2 receptors when decorated with a lipophilic substituent in the 4-
position.[4] Structure-activity studies have led to the discovery of potent and long-acting
serotonin 5-HT2 receptor agonists.[5] For instance, CYB210010, a 2,5-dimethoxy-4-
thiotrifluoromethylphenethylamine, exhibits high agonist potency at 5-HT2A and 5-HT2C
receptors.[5]

Antioxidant and Cytotoxic Activities of 2-Methoxyphenol
Analogs

A range of 2-methoxyphenols, which share a structural similarity with the core of 2,5-
dimethoxyphenols, have been evaluated for their antioxidant and cytotoxic activities.[6][7]
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Table 3: Antioxidant Activity (DPPH Radical Scavenging) and Cytotoxicity (CC50) of 2-
Methoxyphenol Analogs[6][7]

CC50 (pM) against HSG

Compound 1/IC50 (DPPH)

cells
Curcumin - <125
Dehydrodiisoeugenol Potent inhibitor 20.3
Isoeugenol - 131
bis-MMP - 145
Eugenol - 344
Ferulic acid - 436
2-Methoxy-4-methylphenol
(MMP) ' a 450
bis-Eugenol - 473
bis-Ferulic acid - > 1000

Data from Fujisawa et al., 2007.[6][7]

Microtubule-Targeted Anticancer Agents

Derivatives of 2',5'-dimethoxychalcone have been synthesized and evaluated for their cytotoxic
effects against human cancer cell lines, with some compounds demonstrating potential as
microtubule-targeted agents.[8] Compounds with a 4-carbamoyl moiety showed potent
inhibitory effects on the growth of NTUB1 (human bladder cancer) and PC3 (human prostate
cancer) cells.[8]

Table 4: Cytotoxicity (IC50) of 2',5-Dimethoxychalcone Analogs|8]
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Compound NTUB1 IC50 (uM) PC3 IC50 (pM)
13 (4-carbamoyl derivative) <1 <1
17 (4-carbamoyl derivative) <1 <1

Data from Kuo et al., 2010.[8]

Experimental Protocols

A summary of the key experimental methodologies used to generate the data presented above
is provided below.

Radioligand Binding Assays (for 5-HT2A and 5-HT2B
Receptors)

Radioligand binding studies for the human 5-HT2A and 5-HT2B receptors were conducted
using stably transfected cell lines.[1] For the h5-HT2A receptor, [1251]DOI was used as the
radioligand, while [3H]5-HT was used for the h5-HT2B receptor.[1] Membranes from the
transfected cells were incubated with the radioligand and various concentrations of the test
compounds. Non-specific binding was determined in the presence of a high concentration of a
known antagonist. After incubation, the membranes were filtered and the radioactivity was
counted. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-
Prusoff equation.

Calcium Mobilization Assay (for 5-HT2 Receptor
Function)

The functional activity of the compounds at the 5-HT2 receptors was determined by measuring
intracellular calcium mobilization in stably transfected cell lines.[1][4] Cells were loaded with a
calcium-sensitive fluorescent dye (e.g., Fluo-4). The baseline fluorescence was measured,
followed by the addition of the test compound at various concentrations. The change in
fluorescence, indicative of an increase in intracellular calcium, was recorded. The EC50 values,
representing the concentration of the compound that produces 50% of the maximal response,
were determined from the dose-response curves.
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DPPH Radical Scavenging Assay (Antioxidant Activity)

The antioxidant capacity of the 2-methoxyphenol analogs was evaluated by their ability to
scavenge the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical.[6] A solution of DPPH in methanol
was mixed with various concentrations of the test compounds. The decrease in absorbance at
a specific wavelength (e.g., 517 nm) was measured over time. The IC50 value, the
concentration of the compound required to scavenge 50% of the DPPH radicals, was
calculated.

MTT Assay (Cytotoxicity)

The 50% cytotoxic concentration (CC50) against the human submandibular gland tumor cell
line (HSG) was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide (MTT) method.[6] Cells were seeded in 96-well plates and treated with various
concentrations of the test compounds. After a specific incubation period, MTT solution was
added to each well. The formazan crystals formed by viable cells were dissolved in a suitable
solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570
nm). The CC50 value was calculated as the concentration of the compound that caused a 50%
reduction in cell viability compared to the untreated control.

Visualizations

The following diagrams illustrate the core chemical structures and a general workflow for
evaluating the structure-activity relationship of these analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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